![molecular formula C6H11N3O5 B11752711 (2S,3R,4R,5R)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol](/img/structure/B11752711.png)
(2S,3R,4R,5R)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4R,5R)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound is notable for its azido group, which imparts significant reactivity, making it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol typically involves multi-step organic reactions. One common method starts with the protection of hydroxyl groups followed by the introduction of the azido group through nucleophilic substitution. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2S,3R,4R,5R)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the azido group.
Substitution: Sodium azide (NaN3) in the presence of a suitable solvent and catalyst is often used for introducing the azido group.
Major Products
The major products formed from these reactions include amines, carbonyl compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(2S,3R,4R,5R)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in bioconjugation techniques, particularly in click chemistry for labeling biomolecules.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S,3R,4R,5R)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various biochemical processes. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s interactions with other molecules.
相似化合物的比较
Similar Compounds
(2S,3R,4R,5R)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol: Characterized by its azido group and multiple hydroxyl groups.
(2S,3R,4R,5R)-5-[(1S)-1-amino-2-hydroxyethyl]oxolane-2,3,4-triol: Similar structure but with an amino group instead of an azido group.
(2S,3R,4R,5R)-5-[(1S)-1-azido-2-methoxyethyl]oxolane-2,3,4-triol: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
The uniqueness of this compound lies in its combination of an azido group and multiple hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis and applications.
属性
分子式 |
C6H11N3O5 |
|---|---|
分子量 |
205.17 g/mol |
IUPAC 名称 |
(2S,3R,4R,5R)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-2(1-10)5-3(11)4(12)6(13)14-5/h2-6,10-13H,1H2/t2-,3+,4+,5+,6-/m0/s1 |
InChI 键 |
BFWPUXLMVHSPRI-BSQWINAVSA-N |
手性 SMILES |
C([C@@H]([C@@H]1[C@@H]([C@H]([C@H](O1)O)O)O)N=[N+]=[N-])O |
规范 SMILES |
C(C(C1C(C(C(O1)O)O)O)N=[N+]=[N-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


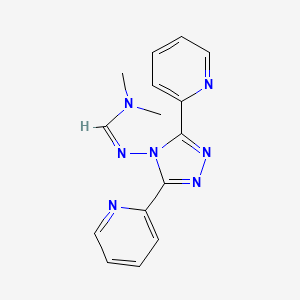
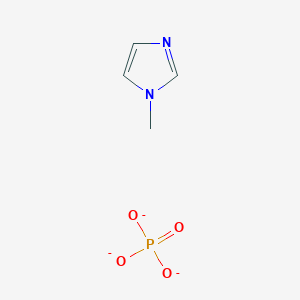
![(3S)-3-[(2-carboxyacetyl)oxy]-4-(trimethylazaniumyl)butanoate](/img/structure/B11752636.png)
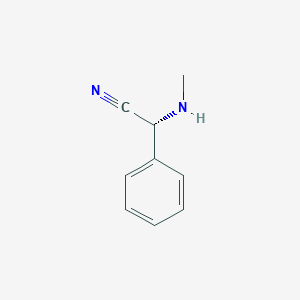
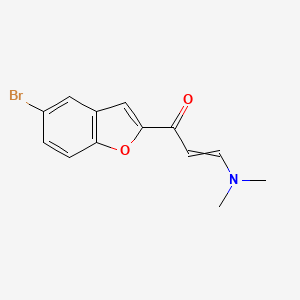
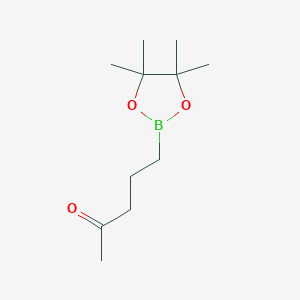
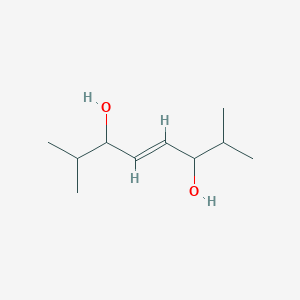
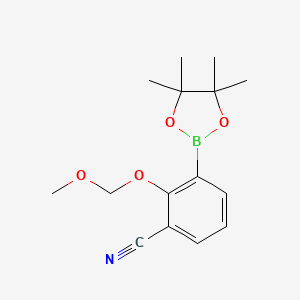
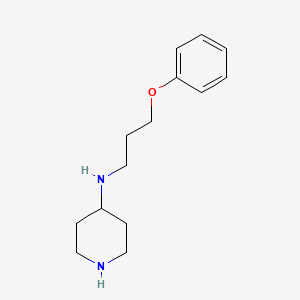
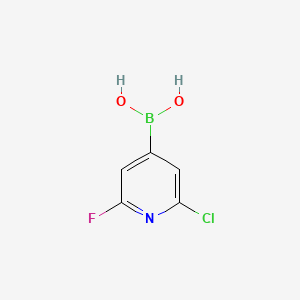
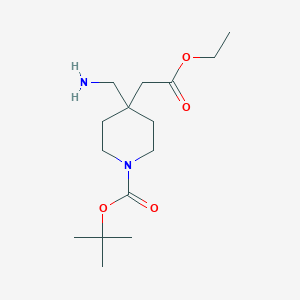

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11752701.png)
![(S)-3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11752704.png)
